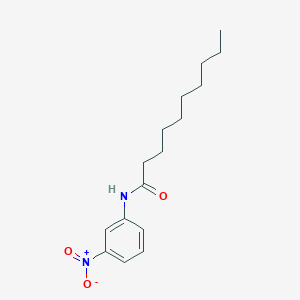
N-(oleoyl)-ceramide
Vue d'ensemble
Description
N-(oleoyl)-ceramide is likely a type of ceramide, which is a family of waxy lipid molecules. Ceramides are composed of sphingosine and a fatty acid. In this case, the fatty acid is oleic acid . Ceramides play crucial roles in determining the physical properties of cell membranes and have been implicated in a variety of physiological functions, such as differentiation, proliferation, and apoptosis .
Synthesis Analysis
While the specific synthesis pathway for N-(oleoyl)-ceramide is not available, ceramides are generally synthesized in the endoplasmic reticulum (ER) and transported to the Golgi apparatus for further modifications .Molecular Structure Analysis
The molecular structure of N-(oleoyl)-ceramide would consist of a sphingosine backbone attached to an oleic acid. Oleic acid is a monounsaturated fatty acid with one double bond in its fatty acid chain .Chemical Reactions Analysis
Ceramides can be involved in various chemical reactions within the cell. They can be converted into other sphingolipids like sphingomyelins or glycosphingolipids. These conversions involve various enzymes and pathways .Physical And Chemical Properties Analysis
The physical and chemical properties of N-(oleoyl)-ceramide would be influenced by the presence of the oleic acid. Oleic acid is a monounsaturated fatty acid, which means it would have a kink in its structure. This could influence the fluidity and other properties of the ceramide .Applications De Recherche Scientifique
1. Anti-Inflammatory Effects in Endotoxemia and Sepsis N-Oleoyl dopamine (OLDA), an endovanilloid and endocannabinoid, is a TRPV1 agonist that is produced in the central nervous system and the peripheral nervous system . It has been found to induce IL-10 via central nervous system TRPV1 and improve endotoxemia and sepsis outcomes . OLDA administration caused an early anti-inflammatory response in endotoxemic and septic mice with high serum levels of IL-10 and decreased levels of pro-inflammatory cytokines .
Reduction of Lung Injury
In addition to its anti-inflammatory effects, OLDA also reduced lung injury in endotoxemic and septic mice . This suggests that N-(oleoyl)-ceramide could potentially be used in the treatment of lung diseases.
Improvement of Sepsis Scores
OLDA improved mouse sepsis scores, suggesting its potential use in the management and treatment of sepsis .
4. Regulation of Inflammatory Responses to Endotoxemia and Infection Research suggests that TRPV1-expressing central nervous system neurons also regulate inflammatory responses to endotoxemia and infection . This indicates that N-(oleoyl)-ceramide could be used to modulate these responses.
5. Attenuation of Alcohol Self-Administration and Preference N-Oleoyl glycine and N-Oleoyl alanine have been found to attenuate alcohol self-administration and preference in mice . This suggests that N-(oleoyl)-ceramide could potentially be used in the treatment of alcohol addiction.
6. Participation in Behavioral and Neurochemical Responses Produced by Withdrawal from Opioids Within the N-acyl amino acid family, both N-Oleoyl glycine (OlGly) and N-Oleoyl alanine (OlAla) have been shown to participate in the behavioral and neurochemical responses produced by withdrawal from opioids in preclinical animal models . This suggests that N-(oleoyl)-ceramide could potentially be used in the management of opioid withdrawal symptoms.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
N-(Oleoyl)-ceramide, also known as N-oleoyl-dopamine (OLDA), is a compound that primarily targets the G protein-coupled receptor GPR119 . GPR119 is expressed in multiple organs, including the liver, and can be activated by a variety of endogenous and exogenous ligands . It has been suggested that N-oleoyl-dopamine also targets lipopolysaccharide (LPS) and palmitoyl-oleoyl-phosphatidylglycerol (POPG), acting as an efficient antibiotic .
Mode of Action
N-(Oleoyl)-ceramide interacts with its targets, leading to various changes in cellular functions. When GPR119 is activated, the cell secretes a variety of incretins, which may attenuate the metabolic dysfunction associated with fatty liver disease, including improving glucose and lipid metabolism, inhibiting inflammation, reducing appetite, and regulating the intestinal microbial system . In the case of LPS and POPG, N-(Oleoyl)-ceramide displays detergent-like properties in disrupting LPS aggregates, with specificity for POPG resulting from electrostatic and hydrophobic forces between the peptides and the bacterial lipids .
Biochemical Pathways
It is known that n-acyl amino acids, a class of endogenous lipid-based neuromodulatory molecules similar to endocannabinoids, regulate several regulatory processes in the body, ranging from inflammation, energy metabolism, pain perception, and neuronal injury recovery, to behavior and cognition .
Pharmacokinetics
It has been suggested that n-oleoyl-dopamine, an endovanilloid and endocannabinoid, is produced in the central nervous system and the peripheral nervous system . This suggests that it may have good bioavailability and can cross the blood-brain barrier.
Result of Action
The molecular and cellular effects of N-(Oleoyl)-ceramide’s action are diverse. For instance, it has been shown to induce IL-10 via central nervous system TRPV1 and improve endotoxemia and sepsis outcomes . In another study, it was found that N-oleoyl-dopamine blocks acute opioid withdrawal-induced conditioned place preference and attenuates somatic withdrawal following chronic opioid exposure in rats .
Action Environment
The action, efficacy, and stability of N-(Oleoyl)-ceramide can be influenced by various environmental factors. For instance, the presence of other molecules, such as other endocannabinoids or endovanilloids, can affect its action . Additionally, the physiological state of the organism, such as the presence of inflammation or sepsis, can also influence its efficacy .
Propriétés
IUPAC Name |
(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H69NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,29,31,34-35,38-39H,3-16,19-28,30,32-33H2,1-2H3,(H,37,40)/b18-17-,31-29+/t34-,35+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFSLMQLPNKVRW-RHPAUOISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCC=CCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCC/C=C\CCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H69NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415271 | |
| Record name | N-(oleoyl)-ceramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cer(d18:1/18:1(9Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004948 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble | |
| Record name | Cer(d18:1/18:1(9Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004948 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N-(oleoyl)-ceramide | |
CAS RN |
5966-28-9 | |
| Record name | N-(oleoyl)-ceramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cer(d18:1/18:1(9Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004948 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



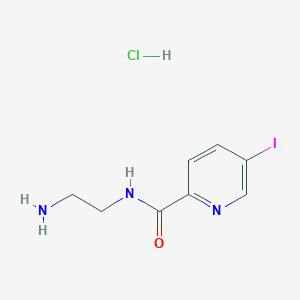


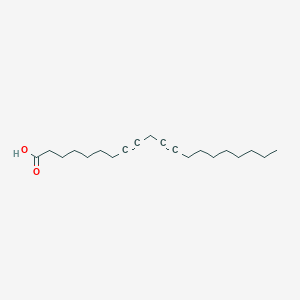


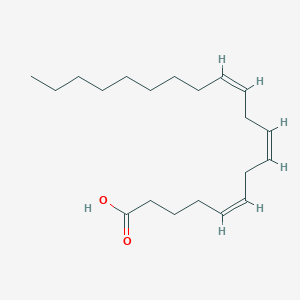
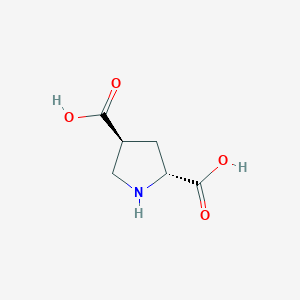

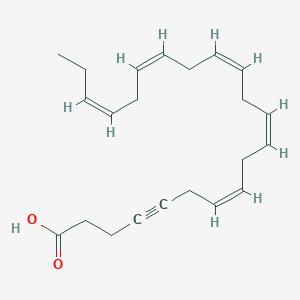


![1-[(2-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B164286.png)
